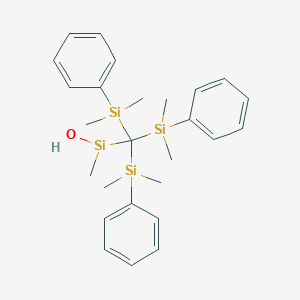
CID 78061094
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78061094 is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78061094 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 78061094 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
CID 78061094 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of CID 78061094 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The detailed molecular mechanisms are often studied using techniques such as molecular docking, biochemical assays, and cellular experiments.
Properties
Molecular Formula |
C26H37OSi4 |
|---|---|
Molecular Weight |
477.9 g/mol |
InChI |
InChI=1S/C26H37OSi4/c1-28(27)26(29(2,3)23-17-11-8-12-18-23,30(4,5)24-19-13-9-14-20-24)31(6,7)25-21-15-10-16-22-25/h8-22,27H,1-7H3 |
InChI Key |
DOFKCCFLFPADAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C([Si](C)(C)C1=CC=CC=C1)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















